REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:10][CH3:11])[n:4][cH:5][n:6][c:7]1[O:8][CH3:9].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:27][CH2:28][OH:29].[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26].[n:12]1[cH:13][cH:14][c:15]([B:18]([OH:19])[OH:20])[cH:16][cH:17]1>>[c:2]1(-[c:15]2[cH:14][cH:13][n:12][cH:17][cH:16]2)[c:3]([O:10][CH3:11])[n:4][cH:5][n:6][c:7]1[O:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncnc(OC)c1Br
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccncc1
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Name
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Type
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product
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Smiles
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COc1ncnc(OC)c1-c1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |